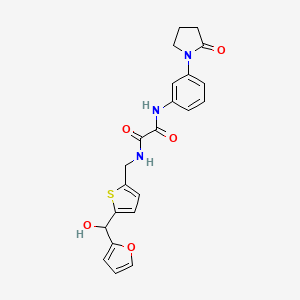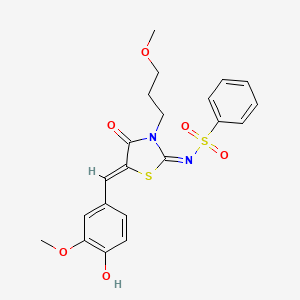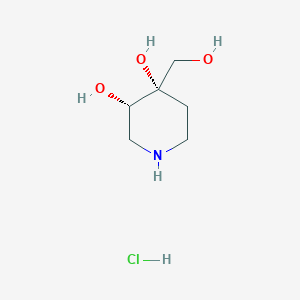
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in the treatment of various types of cancer.
Applications De Recherche Scientifique
Analytical Method Development
Research has focused on developing analytical methods for the separation and identification of related compounds, such as imatinib mesylate and its analogs, which share structural similarities with the compound . For example, a study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, demonstrating the method's promise for quality control in pharmaceutical applications (Ye et al., 2012).
Metabolic Pathway Elucidation
Research has also explored the metabolic pathways of related antineoplastic tyrosine kinase inhibitors in humans. For instance, a study on the metabolism of flumatinib in chronic myelogenous leukemia patients identified the main metabolic pathways, highlighting the role of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This research is crucial for understanding the drug's pharmacokinetics and optimizing therapeutic strategies (Gong et al., 2010).
Pharmacological Characterization
In the realm of pharmacology, studies have characterized novel compounds targeting specific receptors, such as κ-opioid receptors, to understand their potential therapeutic applications. For example, research on a novel κ-opioid receptor antagonist provided insights into its high affinity and selectivity, suggesting potential for treating depression and addiction disorders (Grimwood et al., 2011).
Anticancer and Antibacterial Applications
Several studies have synthesized and evaluated the bioactivity of novel benzamides and their metal complexes, demonstrating significant antibacterial and anticancer properties. These findings underline the potential of such compounds in developing new therapeutic agents for treating bacterial infections and cancer (Khatiwora et al., 2013).
Molecular Interaction Studies
Investigations into the molecular interactions of compounds with specific receptors, such as the CB1 cannabinoid receptor, contribute to our understanding of their binding mechanisms and potential effects on receptor activity. This research aids in the design of more effective drugs with targeted actions (Shim et al., 2002).
Propriétés
IUPAC Name |
N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3S/c20-19(21,22)16-4-1-3-15(11-16)18(26)24-12-14-6-9-25(10-7-14)29(27,28)17-5-2-8-23-13-17/h1-5,8,11,13-14H,6-7,9-10,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHKMUGRQFYGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-2-[1-[2-(4-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2436937.png)
![2-(sec-butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2436938.png)

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2436940.png)


![2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile](/img/structure/B2436944.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2436945.png)




![2-((7-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2436958.png)
